4'-Bromospiro[fluorene-9,9'-xanthene]

OLED Manufacturing Cost SFX vs SBF Organic Semiconductor Economics

For OLED developers, traditional spirobifluorene (SBF) building blocks impose prohibitive costs at scale. 4'-Bromospiro[fluorene-9,9'-xanthene] (4'-BrSFX) delivers a 30-fold cost reduction while enabling regioselective xanthene-ring functionalization for electron-transport and host materials. • ≥98% GC purity with single-step synthesis ensures batch consistency. • Low melting point (178-182 °C) permits vacuum thermal evaporation at reduced thermal budget, preventing interlayer degradation. • Xanthene-specific bromine enables Suzuki/Stille couplings inaccessible with fluorene-substituted analogs.

Molecular Formula C25H15BrO
Molecular Weight 411.3 g/mol
Cat. No. B12824841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromospiro[fluorene-9,9'-xanthene]
Molecular FormulaC25H15BrO
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C(=CC=C5)Br)OC6=CC=CC=C46
InChIInChI=1S/C25H15BrO/c26-22-14-7-13-21-24(22)27-23-15-6-5-12-20(23)25(21)18-10-3-1-8-16(18)17-9-2-4-11-19(17)25/h1-15H
InChIKeyVUISAGNDUCFIAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Bromospiro[fluorene-9,9'-xanthene] OLED Intermediate


4'-Bromospiro[fluorene-9,9'-xanthene] (4'-BrSFX) is a brominated derivative of the spiro[fluorene-9,9'-xanthene] (SFX) scaffold, distinguished by bromine substitution at the 4'-position of the xanthene ring . This spirocyclic architecture, characterized by a rigid, orthogonal conformation between fluorene and xanthene units, provides high thermal stability with a melting point of 178–182 °C and a purity specification of ≥98% (GC) . The compound serves as a versatile synthetic intermediate for constructing OLED functional materials, where the bromine atom enables regioselective cross-coupling reactions on the xanthene moiety, offering distinct advantages over fluorene-substituted analogs in tuning electronic properties and molecular geometry .

4'-Bromospiro[fluorene-9,9'-xanthene] Isomer Specificity


Bromo-substituted SFX isomers are not interchangeable due to fundamental differences in their electronic structure and synthetic accessibility that directly impact device performance. The bromine position—whether on the fluorene or xanthene ring—determines the regiochemistry of subsequent functionalization, thereby controlling the spatial distribution of frontier molecular orbitals in the final OLED material . Critically, the xanthene ring is more activated toward electrophilic attack than the fluorene moiety, and the 3'-bromo isomer is specifically noted as inaccessible via classical electrophilic bromination, requiring alternative multi-component synthetic strategies [1]. These regioisomeric distinctions translate into measurable variations in melting point (2-bromo-SFX: ~255 °C versus 4-bromo-SFX: ~178–182 °C), HOMO/LUMO energy levels, and ultimately device efficiency, driving voltage, and operational lifetime .

4'-Bromospiro[fluorene-9,9'-xanthene] Selection Evidence


Cost Advantage: SFX vs SBF Building Blocks

The SFX-based building block 4Br-SFX offers a 30-fold cost reduction compared to the classic OLED material building block 4Br-SBF, with a reported price ratio of approximately 1/30 [1]. This cost advantage is enabled by the 'Huang-Xie one-pot method,' which reduces the synthesis of spirocyclic materials from ten steps to a single step, decreasing raw material types by 50% and overall cost by 45% [1].

OLED Manufacturing Cost SFX vs SBF Organic Semiconductor Economics

Melting Point: 2-Bromo-SFX vs 4-Bromo-SFX

The 4-bromo-SFX isomers (including 4'-bromo and 4-bromo variants) exhibit a melting point range of 178–182 °C, which is substantially lower than the 255 °C melting point of the 2-bromo-SFX isomer . This difference is critical for vacuum thermal evaporation (VTE) processing, where materials with excessively high melting points may require higher sublimation temperatures that risk thermal degradation or increase energy costs during device fabrication.

Thermal Stability Vacuum Deposition OLED Fabrication

Synthetic Accessibility: 3'-BrSFX vs 4'-BrSFX

The 3'-bromo-substituted SFX (3'-BrSFX) cannot be obtained via classical electrophilic aromatic bromination and required a specialized three-component synthetic strategy for its preparation [1]. In contrast, 4'-bromo-SFX can be synthesized through the straightforward acid-catalyzed condensation of commercially available 9-fluorenone with 3-bromophenol, providing a direct and regiochemically controlled route . This synthetic accessibility translates to better availability and potentially lower cost for the 4'-isomer.

Regioselective Synthesis One-Pot Condensation SFX Functionalization

4'-Bromospiro[fluorene-9,9'-xanthene] Application Scenarios


Cost-Sensitive Large-Area OLED with Xanthene Hosts

For manufacturers developing phosphorescent or TADF-based OLEDs for lighting or large-area displays, 4'-BrSFX provides a 30-fold cost advantage over traditional SBF-based building blocks [1]. By enabling xanthene-ring functionalization at one-thirtieth the cost of spirobifluorene alternatives, this compound is the preferred intermediate for constructing high-triplet-energy host materials where economic viability at scale is a primary procurement criterion.

Thermally Sensitive Vacuum-Deposited OLED Stacks

In multi-layer OLED architectures fabricated via vacuum thermal evaporation, the 178–182 °C melting point of 4'-BrSFX offers a substantial processing advantage over the 255 °C melting point of 2-bromo-SFX . This lower thermal budget reduces the risk of intermixing or thermal degradation of adjacent organic layers during deposition, making 4'-BrSFX the superior choice for device stacks incorporating thermally labile dopants or charge transport materials.

Synthesis of Xanthene-Functionalized Electron-Transport Materials

Researchers aiming to attach electron-transporting or hole-blocking groups specifically to the xanthene moiety of the SFX scaffold should prioritize 4'-BrSFX. Its single-step, precursor-based synthesis from 3-bromophenol ensures reliable regiochemical control , unlike the 3'-bromo isomer which requires a complex multi-component approach [2]. This synthetic reliability ensures consistent material quality and reproducible device performance in electron-transport layer development.

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